4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-(Diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with 5,6-dimethoxy groups and a diethylsulfamoyl-functionalized benzamide moiety. This compound is structurally analogous to pharmacologically active benzothiazole derivatives, which are explored for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-15-11-16(27-3)17(28-4)12-18(15)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVLISTVFDHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a benzothiazole moiety that is known for its biological relevance. The structural characteristics contribute to its interaction with biological targets.
Research indicates that compounds containing benzothiazole derivatives exhibit diverse biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains. The diethylsulfamoyl group enhances solubility and bioavailability, which may improve antimicrobial efficacy.
- Anticancer Properties : Studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of survival pathways.
Antimicrobial Activity
A study reported the minimum inhibitory concentration (MIC) values for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .
Anticancer Efficacy
In vitro studies have demonstrated that 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
The compound's ability to induce cell cycle arrest at the G2/M phase has been observed, suggesting a potential mechanism for its anticancer effects .
Case Study 1: Antibacterial Activity
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, the administration of a related benzothiazole compound resulted in significant improvement within 48 hours. The study highlighted the potential for this class of compounds in treating resistant bacterial infections .
Case Study 2: Cancer Treatment
A preclinical study evaluated the efficacy of 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide in xenograft models of breast cancer. The compound was administered at varying doses over four weeks. Tumor growth inhibition was observed with a dose-dependent response, indicating its potential as an anticancer agent .
Scientific Research Applications
Enzyme Inhibition
Research has shown that compounds similar to 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can act as inhibitors of various enzymes associated with disease mechanisms. Specifically, studies indicate that benzothiazole derivatives can inhibit CK-1 enzymes , which are implicated in regulating circadian rhythms and may be useful in treating sleep disorders related to circadian rhythm disruptions .
Neuroprotective Effects
The compound has been explored for its potential neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase and monoamine oxidase , which are involved in neurotransmitter breakdown . This action can enhance cholinergic transmission and potentially improve cognitive function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest through enzyme inhibition .
Case Study 1: CK-1 Inhibition
A study focusing on the synthesis of benzothiazole derivatives reported that certain compounds exhibited significant inhibition of CK-1 enzymes, suggesting their potential use in managing disorders associated with circadian rhythm disturbances such as jet lag and shift work sleep disorder .
Case Study 2: Neurodegenerative Disease Models
In vitro studies have shown that compounds similar to 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can effectively inhibit acetylcholinesterase activity. This inhibition correlates with improved cognitive performance in animal models of Alzheimer's disease, indicating a promising avenue for further research into therapeutic applications .
Case Study 3: Anticancer Efficacy
Research on benzothiazole derivatives has revealed their ability to induce apoptosis in cancer cells through various pathways. For instance, a derivative showed a significant increase in apoptotic markers when tested on MDA-MB-231 breast cancer cells, highlighting the potential for these compounds as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with two classes of derivatives:
- Triazole-thiones (e.g., compounds [7–9] from ): These feature a triazole core instead of benzothiazole and a sulfonylbenzamide group. The triazole-thiones exhibit tautomerism (thione-thiol equilibrium), absent in the rigid benzothiazole system .
- N-(1,3-Benzothiazol-2-yl)benzamides (e.g., 2-BTBA and 2-BTFBA from ): These lack the diethylsulfamoyl group but share the benzothiazole-benzamide backbone. Substituents like fluorine (2-BTFBA) or methoxy groups (in the target compound) modulate steric and electronic profiles .
Spectroscopic and Crystallographic Data
Q & A
Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?
- Answer :
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for high-yield, reproducible synthesis .
- DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) to identify optimal parameters .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
